3-Bromo-6-methoxychromen-4-one
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Overview
Description
3-Bromo-6-methoxychromen-4-one is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of chromanone, a bicyclic compound that serves as a building block in medicinal chemistry. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to the chromanone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxychromen-4-one typically involves the bromination of 6-methoxychroman-4-one. One common method is to react 6-methoxychroman-4-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxychromen-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-6-methoxychromen-4-one or 3-thio-6-methoxychromen-4-one.
Oxidation: Formation of 3-bromo-6-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-6-methoxychroman-4-ol.
Scientific Research Applications
3-Bromo-6-methoxychromen-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxychromen-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease. The bromine and methoxy groups play crucial roles in enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-4H-chromen-4-one
- 6-Bromo-3-methyl-4H-chromen-4-one
- 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
3-Bromo-6-methoxychromen-4-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinities and specificities in biological assays, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H7BrO3 |
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Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |
InChI Key |
VFPGTJCXQULWBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)Br |
Origin of Product |
United States |
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